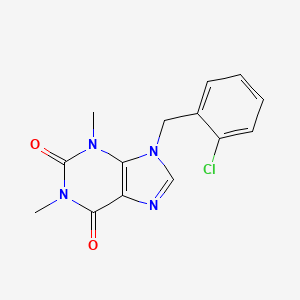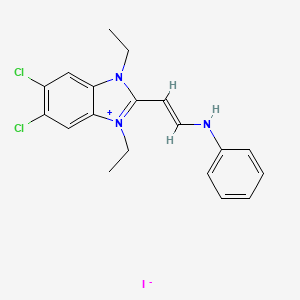![molecular formula C18H22N4O B5295334 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295334.png)
2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. MPP belongs to the class of pyrimidine derivatives, which are widely used in medicinal chemistry for their diverse biological activities. In
科学研究应用
2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological research, 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation.
作用机制
The mechanism of action of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the PI3K/Akt and NF-κB pathways. 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has also been shown to modulate the activity of various enzymes, such as caspases and matrix metalloproteinases, which are involved in cell death and tissue remodeling.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine for lab experiments is its high degree of purity, which ensures reproducibility and accuracy of results. 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine is also relatively stable, making it easy to handle and store. However, one of the limitations of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine is its low solubility in water, which can make it challenging to administer in in vivo experiments.
未来方向
Future research on 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine could focus on exploring its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Further studies could also investigate the pharmacokinetics and toxicity of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine in animal models to determine its suitability for clinical use. Additionally, the development of new analogs of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine is a promising compound with potential therapeutic applications in various diseases. Its efficient synthesis method, high degree of purity, and diverse biological activities make it an attractive target for further research. Future studies could focus on exploring its pharmacokinetics, toxicity, and developing new analogs to improve its pharmacological properties.
合成方法
The synthesis of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine involves the reaction of mesityl isocyanate with piperazine and 2-chloropyrimidine in the presence of a base catalyst. The resulting compound is purified through recrystallization to obtain a white solid with a high degree of purity. The yield of the synthesis process is around 70%, making it an efficient method for producing 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine on a large scale.
属性
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13-11-14(2)16(15(3)12-13)17(23)21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASSLDOHJJIFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyrimidin-2-yl)piperazin-1-yl](2,4,6-trimethylphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)
![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295286.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5295311.png)
![N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5295319.png)
![N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5295324.png)

![(4aS*,8aR*)-1-isobutyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5295339.png)
![2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5295345.png)
![5-[(2-methoxyethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5295349.png)

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5295359.png)